molecular formula C24H28N4O B4125396 [(1S,3S,3aR,6aS)-5-benzyl-1-(3-methylimidazol-4-yl)-3-phenyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3-yl]methanol

[(1S,3S,3aR,6aS)-5-benzyl-1-(3-methylimidazol-4-yl)-3-phenyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3-yl]methanol

Cat. No.: B4125396
M. Wt: 388.5 g/mol
InChI Key: GGPPQPDBPHFIDR-AWAHEQQVSA-N
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Description

[(1S,3S,3aR,6aS)-5-benzyl-1-(3-methylimidazol-4-yl)-3-phenyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3-yl]methanol is a complex organic compound with a unique structure that includes a benzyl group, a methylimidazole moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3S,3aR,6aS)-5-benzyl-1-(3-methylimidazol-4-yl)-3-phenyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3-yl]methanol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the hexahydropyrrolo[3,4-c]pyrrole core, followed by the introduction of the benzyl, methylimidazole, and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(1S,3S,3aR,6aS)-5-benzyl-1-(3-methylimidazol-4-yl)-3-phenyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

Chemistry

In chemistry, [(1S,3S,3aR,6aS)-5-benzyl-1-(3-methylimidazol-4-yl)-3-phenyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of [(1S,3S,3aR,6aS)-5-benzyl-1-(3-methylimidazol-4-yl)-3-phenyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can be complex and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,3S,3aR,6aS)-5-benzyl-1-(3-methylimidazol-4-yl)-3-phenyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3-yl]methanol shares similarities with other compounds containing benzyl, methylimidazole, and phenyl groups.
  • Compounds such as this compound and this compound exhibit similar reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

[(1S,3S,3aR,6aS)-5-benzyl-1-(3-methylimidazol-4-yl)-3-phenyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-27-17-25-12-22(27)23-20-14-28(13-18-8-4-2-5-9-18)15-21(20)24(16-29,26-23)19-10-6-3-7-11-19/h2-12,17,20-21,23,26,29H,13-16H2,1H3/t20-,21+,23+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPPQPDBPHFIDR-AWAHEQQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2C3CN(CC3C(N2)(CO)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@@H]2[C@@H]3CN(C[C@@H]3[C@@](N2)(CO)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,3S,3aR,6aS)-5-benzyl-1-(3-methylimidazol-4-yl)-3-phenyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3-yl]methanol
Reactant of Route 2
[(1S,3S,3aR,6aS)-5-benzyl-1-(3-methylimidazol-4-yl)-3-phenyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3-yl]methanol
Reactant of Route 3
Reactant of Route 3
[(1S,3S,3aR,6aS)-5-benzyl-1-(3-methylimidazol-4-yl)-3-phenyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3-yl]methanol
Reactant of Route 4
Reactant of Route 4
[(1S,3S,3aR,6aS)-5-benzyl-1-(3-methylimidazol-4-yl)-3-phenyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3-yl]methanol
Reactant of Route 5
[(1S,3S,3aR,6aS)-5-benzyl-1-(3-methylimidazol-4-yl)-3-phenyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3-yl]methanol
Reactant of Route 6
[(1S,3S,3aR,6aS)-5-benzyl-1-(3-methylimidazol-4-yl)-3-phenyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-3-yl]methanol

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